Arsenic

Catalog No.
S630507
CAS No.
7440-38-2
M.F
As+3
M. Wt
74.92159 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic

CAS Number

7440-38-2

Product Name

Arsenic

IUPAC Name

arsenic(3+)

Molecular Formula

As+3

Molecular Weight

74.92159 g/mol

InChI

InChI=1S/As/q+3

InChI Key

LULLIKNODDLMDQ-UHFFFAOYSA-N

SMILES

[As]

solubility

Insoluble (NIOSH, 2024)
Insol in caustic and nonoxidizing acids
Insoluble in water
Solubility in water: none
Insoluble

Canonical SMILES

[As+3]

The exact mass of the compound Arsenic is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insol in caustic and nonoxidizing acidsinsoluble in watersolubility in water: noneinsoluble. It belongs to the ontological category of pnictogen in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Contaminant -> METALS; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental Arsenic (As) is a Group 15 metalloid primarily procured in ultra-high-purity (e.g., 99.9999% or 6N) solid forms for critical roles in compound semiconductor manufacturing and as a specialized micro-alloying agent. Its value proposition is centered on its function as an n-type dopant in silicon electronics and as an essential component of III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). In metallurgy, it is used in small quantities to modify the properties of lead and copper alloys, particularly to improve hardness and thermal resistance. Unlike more common elemental materials, the procurement decision for arsenic is heavily dictated by purity-dependent performance in electronic applications and its specific, non-interchangeable role in process chemistry.

Substituting high-purity elemental arsenic with lower grades, or with arsenic compounds like arsenic trioxide (As2O3), frequently leads to process failure and substandard device performance. In Molecular Beam Epitaxy (MBE) for III-V semiconductors, the process relies on the sublimation of ultra-pure elemental arsenic in a vacuum; using an oxide precursor like As2O3 would introduce oxygen, a critical contaminant that disrupts the crystal lattice and degrades electronic properties. Furthermore, trace metallic impurities present in lower-purity arsenic grades act as residual acceptors and deep-level traps in the semiconductor lattice, catastrophically reducing electron mobility and device performance. Therefore, both the chemical form (elemental vs. compound) and purity (e.g., 7N vs. 6N) are critical, non-negotiable specifications tied directly to end-use viability.

Purity-Driven Electron Mobility: 7N Arsenic Delivers Highest Mobility in MBE-Grown GaAs

A direct comparison in Molecular Beam Epitaxy (MBE) showed that upgrading the elemental arsenic precursor from 6N (99.9999%) to 7N (99.99999%) purity dramatically improves the electronic quality of Gallium Arsenide (GaAs). The use of the 7N arsenic slug reduced deep electron trap and residual acceptor densities by nearly two orders of magnitude. [cite: REFS-1] This purity enhancement enabled the growth of intentionally Si-doped GaAs with a record-high electron mobility of 205,600 cm²/V·s at 77 K, significantly higher than what is achievable with lower-purity sources. [cite: REFS-1]

Evidence Dimension77 K Electron Mobility in Si-doped GaAs
Target Compound Data205,600 cm²/V·s (using 7N purity elemental Arsenic)
Comparator Or BaselineStandard MBE GaAs grown with 6N purity arsenic, which historically yielded mobilities up to 163,000 cm²/V·s.
Quantified DifferenceAt least a 26% increase in electron mobility over previously high-performing materials, enabled by a reduction in impurity-related scattering.
ConditionsMolecular Beam Epitaxy (MBE) growth of intentionally Si-doped GaAs layers.

For fabricating high-frequency and high-performance electronic devices, maximizing electron mobility is critical, making the procurement of the highest purity elemental arsenic a key enabler of superior device performance.

Process Control for Miniaturization: Slower Diffusion Rate Enables Sharper, Shallower Transistor Junctions vs. Phosphorus

In silicon semiconductor fabrication, elemental arsenic is selected over phosphorus for creating shallow, precisely controlled n-type doped regions. Arsenic's diffusion coefficient in silicon is approximately an order of magnitude lower than that of phosphorus (~1e-14 cm²/s for As vs. ~1e-13 cm²/s for P at 1100°C). [cite: REFS-1] This slower diffusion provides superior control over the junction depth, which is critical for manufacturing modern, small-scale devices like MOSFETs where shallow source/drain regions are required. [cite: REFS-1, REFS-2]

Evidence DimensionDiffusion Coefficient in Silicon (at 1100°C)
Target Compound Data~1 x 10⁻¹⁴ cm²/s
Comparator Or BaselinePhosphorus (P): ~1 x 10⁻¹³ cm²/s
Quantified DifferenceArsenic diffuses approximately 10 times slower than phosphorus.
ConditionsDopant diffusion in single-crystal silicon at 1100°C.

This allows for the fabrication of smaller, higher-performance transistors by preventing dopants from spreading into unintended areas during high-temperature processing steps, a critical factor for process yield and device reliability.

Alloying Synergist: Enabling Heat Treatment and Reducing Brittleness in Low-Antimony Lead Alloys

While antimony is the primary hardening agent for lead, elemental arsenic acts as a critical synergist, particularly in heat-treatable (age-hardening) alloys. The addition of trace amounts of arsenic (0.1-0.5%) enables a much greater hardening response in alloys with low antimony content. [cite: REFS-1, REFS-2] This allows for the production of strong, hard alloys while using less antimony, which can cause brittleness at higher concentrations. [cite: REFS-3] Arsenic also refines the grain structure and reduces shrinkage cracks during casting, improving manufacturability. [cite: REFS-4]

Evidence DimensionHardening Mechanism in Lead Alloys
Target Compound DataEnables significant age-hardening response in low-antimony (e.g., 2% Sb) alloys via heat treatment.
Comparator Or BaselineLow-antimony lead alloys without arsenic, which show a comparatively slow and insufficient hardening response.
Quantified DifferenceArsenic both accelerates and increases the age-hardening process in lead-antimony alloys, allowing them to achieve required hardness levels that are otherwise unattainable without special treatment or higher, more brittle antimony content. [cite: REFS-2]
ConditionsCasting and subsequent heat treatment (age-hardening) of lead-antimony alloys for applications like battery grids.

Procuring arsenic allows manufacturers to produce lead components with superior mechanical properties and improved processability while minimizing the use of more expensive or detrimental hardening agents like antimony.

Precursor for Ultra-High-Purity III-V Semiconductor Epilayers

For the synthesis of high-performance Gallium Arsenide (GaAs) or Indium Arsenide (InAs) thin films via solid-source Molecular Beam Epitaxy (MBE). The use of 6N or higher purity elemental arsenic is non-negotiable to achieve the low defect densities and high electron mobilities required for fabricating microwave frequency integrated circuits (MMICs), high-efficiency solar cells, and laser diodes. [cite: REFS-1, REFS-2]

Controlled n-Type Doping for Shallow Junctions in Silicon CMOS

As the preferred n-type dopant for forming precisely controlled, shallow junctions in advanced silicon integrated circuits. Its low diffusion coefficient relative to phosphorus allows for the creation of smaller and faster transistors, a critical requirement in VLSI and ULSI device manufacturing. [cite: REFS-3, REFS-4]

Micro-Alloying Agent for Heat-Treatable Lead Components

For manufacturing high-performance, cast lead-alloy products such as storage battery grids and ammunition. Adding trace amounts of elemental arsenic enables superior hardness and strength through age-hardening, improves castability by reducing cracks, and allows for a reduction in the content of more brittle elements like antimony. [cite: REFS-5, REFS-6]

Physical Description

Solid

Color/Form

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS
Silver-gray or tin-white, brittle ... solid.
Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid
Yellow, and gray or metallic

Exact Mass

74.921595 g/mol

Monoisotopic Mass

74.921595 g/mol

Boiling Point

1135 °F at 760 mmHg (sublimes) (USCG, 1999)
1135 °F (sublimes)
Sublimes

Heavy Atom Count

1

Taste

NEARLY TASTELESS

Density

5.727 at 77 °F (USCG, 1999) - Denser than water; will sink
5.778 @ 25 °C
5.7 g/cm³
5.73 (metal)

Odor

... Odorless ...

Decomposition

When arsenic is heated in air it will burn and form a white smoke consisting of arsenic trioxide (As2O3).
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

> 615 °C

UNII

C96613F5AV

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Livertox Summary

Arsenic is a nonessential trace element that is widely distributed in nature. Arsenic was used in medicinal agents in the 19th and early 20th centuries, but has been replaced by safer and more effective agents and has not been in use for over 50 years. Nevertheless, arsenic is found widely in nature and accidental or intentional acute or chronic exposures to moderate or high levels of arsenic can cause liver injury, sometimes presenting long after the exposure.

Drug Classes

Trace Elements and Metals

Pharmacology

Arsenic is a naturally occurring allotropic pnictogen and metalloid trace element with atomic symbol As, atomic number 33, and atomic weight 74.92 that is found in water, air, food, and soil, and has a role as a micronutrient. Arsenic, which is highly toxic with acute or chronic exposure to moderate or high levels through an unknown mechanism of action, is used in many industrial processes, as well as in pharmaceuticals, feed additives, and pesticides. It is characterized as a white, yellow, gray metallic, or black solid that is odorless. Exposure occurs by inhalation, ingestion, or contact.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C
0 mmHg (approx)
depends upon the specific compound

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

7440-38-2
7784-42-1

Absorption Distribution and Excretion

Normal values of arsenic in urine, ... vary from 0.013-0.046 mg/L, to 0.13 mg/L, to 0.25 mg/L. The urinary excretion, in mg/L, of elements that are freely eliminated by this route, such as ... arsenic, is at most 2.5-5 times the occupation exposure in mg/cu m of air. It is apparent that biological monitoring for arsenic by urinalysis would be of limited value in determining whether or not the NIOSH recommended standard ... was being met or exceeded.

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Associated Chemicals

Arsenic ion (3+);22541-54-4
Arsenic ion (5+);17428-41-0

Wikipedia

Arsenic

Drug Warnings

Vet: Therapeutic dosages of org arsenical cmpd may prove toxic if animal is debilitated or dehydrated. /Org arsenical cmpd/

Biological Half Life

Whole body (inorganic): 5 days; whole body (organic): 4 days; [TDR, p. 118] Inorganic arsenic half-life = 24-36 hours in humans; [ACGIH]

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)
Food Contaminant -> METALS; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Teratogens

Methods of Manufacturing

Arsenic "metal" is produced either by roasting the sulfide to form the oxide and then reducing the oxide with carbon or by heating arsenopyrite in the absence of air. When arsenic containing ores are smelted the arsenic becomes gaseous and burns in air to arsenic trioxide. This is trapped by electrostatic precipitators as a crude dust, which is roasted so as to drive off arsenic trioxide. The purified arsenic trioxide is collected in a cooling chamber.
Flue dust of copper and lead smelters, from which it is obtained as white arsenic (arsenic trioxide) in varying degrees of purity. This is reduced with charcoal. Commercial grade is not made in the US.
Metallic arsenic can be obtained by the direct smelting of the minerals arsenopyrite or loellingite. The arsenic vapor is sublimed when these minerals are heated to about 650-700 °C in the absence of air. The metal can also be prepared commercially by the reduction of arsenic trioxide with charcoal. The oxide and charcoal are mixed and placed into a horizontal steel retort jacketed with firebrick which is then gas-fired. The reduced arsenic vapor is collected in a water-cooled condenser. In a process by Boliden Aktuebolag, the steel retort, heated to 700-800 °C in an electric furnace, is equipped with a demountable air-cooled condenser.

General Manufacturing Information

Industrial Gas Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Arsenic: ACTIVE
Production of arsenic trioxide and metal at the Tacoma, WA, copper smelter were terminated by the end of 1985.
China accounts for nearly all the world's production of commercial grade arsenic metal.
Since the closure of the last domestic producer of arsenic in 1985, all arsenic has been derived from imported sources.

Analytic Laboratory Methods

PROCEDURE FOR SEPARATION AND DETERMINATION OF NANOGRAM AMOUNTS OF ARSENIC IN INORGANIC ARSENIC & METHYLARSENIC COMPOUNDS IS DESCRIBED FOLLOWING THEIR REDUCTION TO ARSINES. ATOMIC ARSENIC IS RECORDED BY SCANNING MONOCHROMATOR SYSTEM. LIMIT OF DETECTION FOR ARSENIC ARE APPROXIMATELY 1 NG FOR EACH OF THE ARSINES. /TOTAL ARSENIC/
TWO AUTOMATED SYSTEMS CONTAINING HIGH-PRESSURE LIQ CHROMATOGRAPHY WITH GRAPHITE FURNACE ATOMIC ABSORPTION SPECTROMETERS WERE DEVELOPED FOR ANALYZING 10-20 PPB ARSENIC IN SOIL & DRINKING WATER SAMPLES. /ARSENIC/
DETERMINATION OF TOTAL ARSENIC IN URINE & WATER BY ARSINE EVOLUTION-ELECTROTHERMAL ATOMIC ABSORPTION. THE METHOD HAS A DETECTION LIMIT OF 6 NG/ML, A SENSITIVITY OF 1 NG/ML, & IS LINEAR FROM 0-110 NG/ML ARSENIC. /TOTAL ARSENIC/
... Enzymatic method has been developed for the determination of As(V) in natural waters. The method uses arsenic to catalyze a chemical reaction which produces a fluorescent species. The method has a detection limit of 8 ug/ml. A detailed study of the mechanism and magnitude of interferences has been performed. The results indicate that only Fe(3+) has the capability of causing erroneous results. This problem is avoided by masking with citrate. /Arsenate/
For more Analytic Laboratory Methods (Complete) data for ARSENIC COMPOUNDS (54 total), please visit the HSDB record page.

Clinical Laboratory Methods

EST TRACE AMT OF ARSENIC IN BIOL OR INDUSTRIAL MATERIAL ... . TOXICITY OF ARSENIC CMPD. ... EST BY RADIOACTIVATION ... /TOTAL ARSENIC/
ESTIMATION OF ARSENIC IN BIOLOGICAL MATERIALS BY NEUTRON ACTIVATION ANALYSIS. /TOTAL ARSENIC/
The qualitative Gutzeit test for arsenic in the urine is avail in most hospital lab, & is useful in identifying acute poisonings promptly. Chronic storage of arsenic can be detected by analysis of hair or fingernails.
Reinsch test: qualitative: Copper strip or copper spiral. Specimen: urine, vomitus, gastric lavage. Results: No deposit on copper strip: rule out arsenic. (Units of conventional range): Gray to black deposit: positive for arsenic. No deposit on copper strip: rule out arsenic. (Units of International recommended range: Gray to black deposit positive for arsenic. Remarks: 0.5 ml of potassium cyanide will dissolve a deposit caused by arsenic ... . /Total arsenic/
For more Clinical Laboratory Methods (Complete) data for ARSENIC COMPOUNDS (24 total), please visit the HSDB record page.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

When selenium is injected almost simultaneously with arsenic into test animals biliary excretion of both elements is enhanced seven to tenfold.
The effects of selenium and arsenic on tumor size and tumor number were examined in mice using the urethane pulmonary adenoma model. Female Swiss cross mice were administered the metals in drinking water at levels of 3 ug/ml selenium and 80 ug/ml arsenic on alternate days for 15 weeks. The urethane was administered after 3 weeks of the metal treatment, and the incidence and size of pulmonary adenomas were determined 12 weeks later. Weight gain was diminished in mice exposed to arsenic but not selenium. No other clinical signs were pesent due to metal exposure. Urethane induced sleeping times were significantly reduced in animals given both metals relative to those administered either arsenic or selenium. Both arsenic and selenium administered alone reduced tumor size; the efect of arsenic was greater than that of selenium and arsenic treatment also resulted in a decreased number of tumors per animal. No interactive effects between the metals were determined with regard to tumor production. Both arsenic and selenium alter urethane induced adenoma formation.

Stability Shelf Life

LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3

Dates

Last modified: 08-15-2023

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